

# Diethylamine vs. Triethylamine: A Comparative Study of Basicity in Solution

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## Compound of Interest

Compound Name: Diethylamine

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A comprehensive analysis for researchers, scientists, and drug development professionals on the differing basicity of **diethylamine** and triethylamine in various solvent environments, supported by experimental data and detailed methodologies.

The basicity of amines is a fundamental concept in organic chemistry with profound implications for reaction mechanisms, catalysis, and drug efficacy. This guide provides a comparative study of the basicity of two commonly used aliphatic amines, **diethylamine** (a secondary amine) and triethylamine (a tertiary amine), in solution. While the inductive effect of alkyl groups suggests a straightforward trend in basicity, the interplay of steric hindrance and solvation effects leads to a fascinating reversal of this trend in different solvent environments.

## Executive Summary

In the gas phase, where intrinsic molecular properties dominate, triethylamine is a stronger base than **diethylamine** due to the cumulative electron-donating inductive effect of its three ethyl groups. However, in aqueous solution, this order is reversed, with **diethylamine** exhibiting stronger basicity. This reversal is primarily attributed to the greater steric hindrance around the nitrogen atom in triethylamine, which impedes its solvation and the stabilization of its conjugate acid. In various organic solvents, the relative basicity of these two amines can vary depending on the solvent's polarity and protic nature.

## Quantitative Comparison of Basicity

The basicity of an amine is quantitatively expressed by the  $pK_b$  value, which is the negative logarithm of the base dissociation constant ( $K_b$ ). A lower  $pK_b$  value indicates a stronger base. Alternatively, the acidity of the conjugate acid ( $pK_a$  of the corresponding ammonium ion) can be used, where a higher  $pK_a$  value corresponds to a stronger base. The relationship between these two constants in water at 25°C is  $pK_a + pK_b = 14$ .

| Amine         | Solvent      | $pK_a$ of Conjugate Acid | $pK_b$  |
|---------------|--------------|--------------------------|---------|
| Diethylamine  | Water        | 10.98[1][2][3]           | 3.02[3] |
| Triethylamine | Water        | 10.75[1][3]              | 3.25[3] |
| Triethylamine | DMSO         | 9.00[3]                  | -       |
| Diethylamine  | Acetonitrile | 18.82                    | -       |
| Triethylamine | Acetonitrile | 18.46                    | -       |

Note:  $pK_b$  values are typically reported in aqueous solutions. For non-aqueous solvents,  $pK_a$  values of the conjugate acids are more commonly used to compare basicity.

## Factors Influencing Basicity in Solution

The basicity of **diethylamine** and triethylamine in solution is a result of the complex interplay of three key factors: the inductive effect, steric hindrance, and solvation effects.

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## References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. books.google.cn [books.google.cn]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]

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